molecular formula C11H15NO2SSi B1510329 4-((Trimethylsilyl)ethynyl)benzenesulfonamide CAS No. 775331-26-5

4-((Trimethylsilyl)ethynyl)benzenesulfonamide

Cat. No. B1510329
M. Wt: 253.39 g/mol
InChI Key: RGCPXROZINLAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Trimethylsilyl)ethynyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H15NO2SSi and its molecular weight is 253.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((Trimethylsilyl)ethynyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((Trimethylsilyl)ethynyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

775331-26-5

Product Name

4-((Trimethylsilyl)ethynyl)benzenesulfonamide

Molecular Formula

C11H15NO2SSi

Molecular Weight

253.39 g/mol

IUPAC Name

4-(2-trimethylsilylethynyl)benzenesulfonamide

InChI

InChI=1S/C11H15NO2SSi/c1-16(2,3)9-8-10-4-6-11(7-5-10)15(12,13)14/h4-7H,1-3H3,(H2,12,13,14)

InChI Key

RGCPXROZINLAAD-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)S(=O)(=O)N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromobenzenesulfonamide (4.51 g, 19.1 mmole) in toluene (900 mL) at 75° C. was added ethynyl(trimethyl)silane (4 g, 40 mmole), Pd(PPh3)4 (1.3 g, 1.1 mmole), CuI (0.46 g, 2.42 mmole) and TEA (5.7 g, 56 mmole) and the mixture was allowed to cool to room temperature while stirring. Additional Pd(PPh3)4 (1 g, 0.9 mmole) was added and the mixture was stirred at room temperature. After 5 days, ethyl ether was added and the mixture was washed with 10% HCl, H2O, sat. aqueous NH4Cl, dried over Na2SO4 and concentrated in vacuo to give 2.93 g (61% yield) of the product: ESHRMS m/z 271.0935 (M+NH4, C11H15NO2SSiNH4, Calc'd 271.0937).
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
0.46 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
61%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.